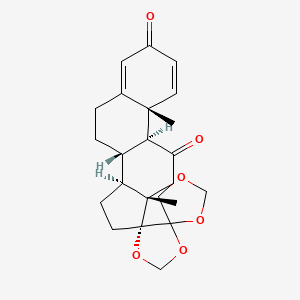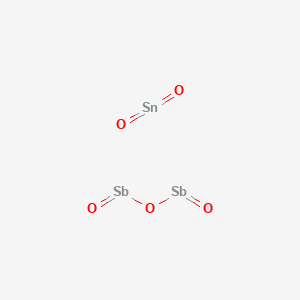
Óxido de estaño y antimonio
Descripción general
Descripción
Antimony tin oxide (ATO) is a chemical compound composed of antimony and tin oxides. It is a white, odorless, and insoluble powder with a melting point of 1250°C. ATO is widely used in a variety of applications such as pigments, catalysts, flame retardants, and optical components. The chemical has recently gained attention due to its potential use in the medical field, specifically in the diagnosis and treatment of cancer.
Aplicaciones Científicas De Investigación
Aplicaciones de supercondensadores
Las nanopartículas de ATO se han sintetizado para su uso en aplicaciones de supercondensadores {svg_1}. Los supercondensadores son dispositivos de almacenamiento y conversión de energía que han atraído mucha atención debido a su alta densidad de potencia, larga vida útil y rápido proceso de carga/descarga {svg_2}. La capacitancia específica (Cs) y los valores de densidad de energía (E) de las nanopartículas de ATO demostraron aún más su idoneidad para su uso en supercondensadores {svg_3}.
Aplicaciones fotocatalíticas
Las nanopartículas de ATO también se han utilizado en aplicaciones fotocatalíticas {svg_4}. En un estudio, el tinte de rodamina se descompuso mediante nanopartículas de ATO en 240 minutos con una eficiencia de degradación del 88 por ciento {svg_5}.
Aplicaciones antibacterianas
Las nanopartículas de ATO se han probado por su actividad antibacteriana contra una variedad de bacterias Gram-positivas y Gram-negativas {svg_6}. Con concentraciones mínimas inhibitorias (MIC) que van desde 25 hasta 100 g mL −1, el ATO ha demostrado fuertes propiedades antibacterianas {svg_7}.
Recubrimientos aislantes térmicos
Las películas delgadas de óxido de estaño dopado con antimonio (ATO) tienen una amplia variedad de aplicaciones técnicas, como la alta transmisión de luz visible y los recubrimientos aislantes térmicos {svg_8}. Estas películas se formaron mediante el recubrimiento por inmersión de una suspensión coloidal {svg_9}.
Polvo compuesto antiestático
Se preparó polvo compuesto antiestático recubriendo óxido de estaño dopado con antimonio (ATO) de tamaño nanométrico en la superficie de la ceniza volante {svg_10}. La resistividad volumétrica de la ceniza volante calcinada es de 1,72 × 10 12 Ω·cm, y la resistividad volumétrica de la ceniza volante ATO se reduce a 6 × 10 3 Ω·cm {svg_11}.
Material de relleno para EVA
La adición de polvo antiestático a acetato de etileno-vinilo (EVA) puede mejorar su rendimiento antiestático sin deteriorar las propiedades mecánicas del EVA {svg_12}. Esto hace que el ATO sea un material valioso para mejorar las propiedades del EVA {svg_13}.
Mecanismo De Acción
Target of Action
Antimony Tin Oxide (ATO) is a compound that primarily targets electrochemical reactions and optical properties in various applications . It is used in antibacterial applications , photocatalysis , and supercapacitors . The compound interacts with its targets to enhance their properties, such as conductivity and optical absorption .
Mode of Action
ATO nanoparticles achieve higher electronic conductivity than tin dioxide nanoparticles . The doped Sb(V) enhances the negative charge on the surface of the SnO2, which contributes to the adsorption of ions on the ATO surface . This interaction results in improved electrocatalytic activity .
Biochemical Pathways
ATO nanoparticles modulate the redox state of fluorescent molecules, following an electrocatalytic (EC’) mechanism . This modulation affects the number of emitting single molecules, which follows a sigmoid function during a potential scan . The presence of redox mediators functions as an electrochemical switch on each dye’s emissive state .
Pharmacokinetics
It’s known that ato nanoparticles demonstrate strong colloidal stability in suspension , which could potentially influence its distribution and elimination properties.
Result of Action
The result of ATO’s action is an improvement in the efficiency of various applications. For instance, in the context of a vanadium redox flow battery (VRFB), the energy efficiency with optimized ATO nanoparticle loading on graphite felts is improved to 73.09% . In antibacterial applications, ATO has shown significant inhibitory activity against a variety of Gram-positive and Gram-negative bacteria .
Action Environment
The action of ATO can be influenced by environmental factors. For instance, the electronic conductivity of ATO, which is crucial for its electrocatalytic activity, can be affected by the surrounding environment . Additionally, the synthesis of ATO nanoparticles involves a sol-gel method using acetylacetone as the chelating agent in a water-based environment , indicating that the synthesis environment can impact the properties of ATO.
Análisis Bioquímico
Biochemical Properties
It has been suggested that the antimony ion in ATO can lead to an impurity band in the band gap and increase the forbidden gap of the host material . This could potentially influence the interactions of ATO with enzymes, proteins, and other biomolecules, although specific interactions have not yet been identified .
Cellular Effects
Research has shown that antimony tin oxide nanoparticles can have significant effects on biofilms formed by certain bacteria . For example, ATO nanoparticles at a concentration of 1 mg/mL significantly inhibited biofilm formation by Uropathogenic Escherichia coli and Staphylococcus aureus . This suggests that ATO may have the ability to influence cell function and cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the electronic structure and associated properties of ATO have been studied using both the self-consistent-field scattered-wave molecular-orbital cluster approach and the augmented-spherical-wave supercell band-structure approach . These studies have helped to interpret several interesting optoelectronic properties of this semiconductor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of antimony tin oxide can change over time. For instance, ATO nanoparticles have been found to inhibit biofilm formation by certain bacteria, reducing their main virulence attributes . The long-term effects of ATO on cellular function in in vitro or in vivo studies have not been extensively studied.
Dosage Effects in Animal Models
The effects of antimony tin oxide at different dosages in animal models have not been extensively studied. Toxicity assays with seed germination and Caenorhabditis elegans models have confirmed the non-toxic nature of ATO nanoparticles .
Metabolic Pathways
It has been suggested that the switch of Sb3+ ↔ Sb5+ in ATO is an analogue of the catalytic cycle of redox enzymes, where the metal ions may work as cofactors to promote reversible redox reactions and/or against intracellular oxidative stress in cell metabolism .
Transport and Distribution
Due to its nanoparticle form, it is likely that ATO can be transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins .
Subcellular Localization
Due to its nanoparticle form, it is likely that ATO can localize in various subcellular compartments or organelles
Propiedades
IUPAC Name |
dioxotin;oxo(oxostibanyloxy)stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5O.2Sb.Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEPJBOKQZTMOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Sn]=O.O=[Sb]O[Sb]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O5Sb2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001047776 | |
| Record name | Antimony tin oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001047776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128221-48-7 | |
| Record name | Antimony tin oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001047776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of antimony tin oxide?
A1: While a specific molecular formula might be misleading due to ATO's non-stoichiometric nature, it is generally represented as SbxSn1-xO2, where x denotes the antimony doping level. The molecular weight varies depending on the antimony content.
Q2: How does the addition of antimony affect the properties of tin oxide?
A2: Adding antimony to tin oxide significantly enhances its electrical conductivity [, , ]. Pure tin oxide exhibits poor conductivity, but doping with antimony, typically around 7-15 at.%, can increase conductivity by several orders of magnitude [].
Q3: What spectroscopic techniques are commonly used to characterize ATO?
A3: Researchers employ various techniques, including X-ray diffraction (XRD) to determine crystallinity and particle size [, , ], Fourier transform infrared (FT-IR) spectroscopy to analyze functional groups and bonding [, ], and electron spin resonance (ESR) spectroscopy to study electronic structure and defects [].
Q4: What are the advantages of using ATO as a transparent conductive electrode compared to indium tin oxide (ITO)?
A4: ATO offers several advantages over ITO, including lower cost due to the relative abundance of antimony compared to indium [, ], enhanced mechanical properties like flexibility and adhesion [, ], and good chemical stability [].
Q5: How does ATO contribute to the performance of fuel cells?
A5: ATO shows promise as a support material for platinum-based catalysts in proton exchange membrane fuel cells (PEMFCs) [, ]. The carbon-free nature of ATO offers improved durability and stability compared to traditional carbon-based supports [].
Q6: What factors influence the catalytic activity of ATO-supported catalysts?
A6: The catalytic activity of ATO-supported catalysts is influenced by several factors, including the size and morphology of ATO nanoparticles [, ], the doping level of antimony [], and the method used for catalyst deposition [].
Q7: How does the porous structure of ATO affect its performance in electrochemical applications?
A7: The porous structure of ATO enhances its electrochemical performance by providing a larger surface area for electrolyte interaction, facilitating faster ion transport, and improving charge transfer efficiency [, , ].
Q8: How is computational chemistry used to study ATO?
A8: Density Functional Theory (DFT) calculations help understand the electronic structure of ATO and its interface with catalytic materials like platinum []. These calculations provide insights into factors influencing conductivity, dopant behavior, and overall catalyst performance.
Q9: Can you elaborate on the use of simulations in studying ATO?
A9: Simulations, such as those employing Non-Equilibrium Green's Function (NEGF) theory, help investigate electron transport properties in ATO as a function of doping levels and segregation []. These simulations assist in optimizing the material's design for specific applications.
Q10: What are some emerging applications of ATO nanoparticles?
A10: ATO nanoparticles are being explored for their use in lithium-ion batteries []. They can be incorporated into graphene aerogels to improve sulfur distribution and inhibit the "shuttle effect," enhancing battery performance [].
Q11: How is ATO being used to enhance the performance of sensors?
A11: ATO’s unique properties make it suitable for sensor applications. For example, it can be utilized in humidity sensors, where changes in resistance correlate to relative humidity levels [].
Q12: What is the role of ATO in developing advanced optical devices?
A12: ATO finds use in various optical devices. Its ability to act as a saturable absorber is being investigated for passively mode-locked fiber lasers, demonstrating its potential in ultrafast photonic applications [].
Q13: Are there any environmental concerns related to ATO?
A13: While ATO is generally considered more environmentally friendly than ITO, its potential environmental impact, particularly in nanoparticle form, requires further investigation. Research on its bioaccumulation in marine organisms and effects on aquatic life is ongoing [].
Q14: What are the future research directions for ATO?
A14: Future research on ATO will likely focus on optimizing its synthesis for tailored properties [], exploring new applications in energy storage and conversion devices [], and understanding its environmental fate and potential toxicity [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



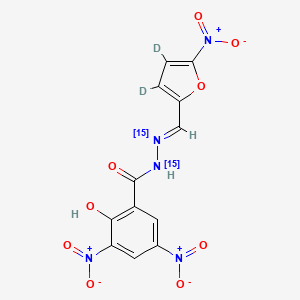
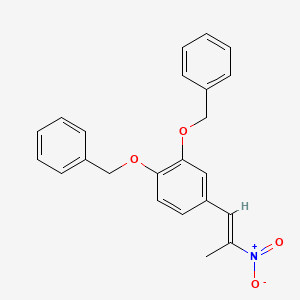
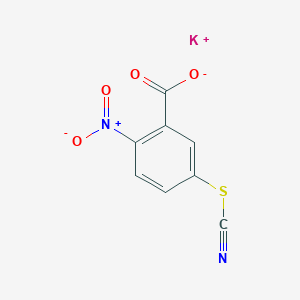
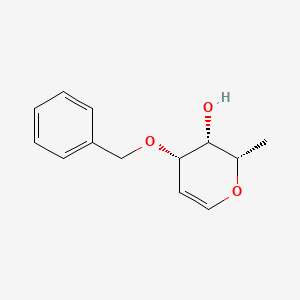

![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)

